molecular formula C9H13Br B13765760 (E)-9-Bromonon-5-en-3-yne CAS No. 58763-65-8

(E)-9-Bromonon-5-en-3-yne

Cat. No.: B13765760
CAS No.: 58763-65-8
M. Wt: 201.10 g/mol
InChI Key: PDHRGQPBXCFTQB-AATRIKPKSA-N
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Description

(E)-9-Bromonon-5-en-3-yne is an organic compound characterized by the presence of a bromine atom attached to a non-5-en-3-yne structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-9-Bromonon-5-en-3-yne typically involves the bromination of non-5-en-3-yne. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction is often conducted at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: (E)-9-Bromonon-5-en-3-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding non-5-en-3-yne.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in suitable solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(E)-9-Bromonon-5-en-3-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-9-Bromonon-5-en-3-yne involves its interaction with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the alkyne and alkene moieties provide sites for further chemical modifications. These interactions can influence biological pathways and enzyme activities, making the compound valuable for mechanistic studies.

Similar Compounds:

    (E)-9-Chloronon-5-en-3-yne: Similar structure but with a chlorine atom instead of bromine.

    (E)-9-Iodonon-5-en-3-yne: Contains an iodine atom, offering different reactivity and properties.

    (E)-9-Fluoronon-5-en-3-yne: Features a fluorine atom, which can significantly alter the compound’s behavior.

Uniqueness: this compound is unique due to the specific reactivity of the bromine atom, which can undergo a wide range of chemical transformations. This versatility makes it a valuable compound for various applications in research and industry.

Properties

58763-65-8

Molecular Formula

C9H13Br

Molecular Weight

201.10 g/mol

IUPAC Name

(E)-9-bromonon-5-en-3-yne

InChI

InChI=1S/C9H13Br/c1-2-3-4-5-6-7-8-9-10/h5-6H,2,7-9H2,1H3/b6-5+

InChI Key

PDHRGQPBXCFTQB-AATRIKPKSA-N

Isomeric SMILES

CCC#C/C=C/CCCBr

Canonical SMILES

CCC#CC=CCCCBr

Origin of Product

United States

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